molecular formula C17H13F3N2O4 B2969613 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 851989-19-0

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide

Cat. No.: B2969613
CAS No.: 851989-19-0
M. Wt: 366.296
InChI Key: YAHOETWQDSZANG-UHFFFAOYSA-N
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Description

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a compound that is of significant interest due to its unique structure and potential applications in various scientific fields. This compound features a benzoxazole core fused to a propanamide moiety, with a trifluoromethoxy-substituted phenyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide can be approached through several synthetic routes. One common method involves the cyclization of a suitable o-aminobenzamide derivative with a carboxylic acid derivative under oxidative conditions to form the benzoxazole core. The incorporation of the trifluoromethoxy group is typically achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production often involves optimizing these synthetic routes for scale, focusing on cost-effectiveness, yield, and purity. Typical industrial methods might include batch processes with catalytic systems that enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide undergoes various types of chemical reactions including:

  • Oxidation: : The compound can be oxidized under strong oxidative conditions to form more complex oxazole derivatives.

  • Reduction: : Reduction reactions, often using hydride donors, can modify the oxazole ring or the propanamide side chain.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the benzoxazole ring and the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

  • Substitution: : Reagents such as organolithium compounds or halogenating agents are employed for substitution reactions.

Major Products

Major products from these reactions include various substituted benzoxazole derivatives, modified amide derivatives, and potentially more complex polycyclic compounds depending on the reaction conditions.

Scientific Research Applications

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide has diverse scientific research applications:

  • Chemistry: : As an intermediate in organic synthesis, it can be used to create more complex molecular structures.

  • Biology: : Its potential bioactivity makes it a candidate for studies in pharmacology and drug development.

  • Medicine: : It could serve as a lead compound for developing new pharmaceuticals, especially due to its potential interactions with biological targets.

  • Industry: : The compound can be used in the development of new materials with specific properties, such as in polymers or as catalysts in chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzoxazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazole Derivatives: : Compounds such as 2-aminobenzoxazole, which are simpler analogs.

  • Trifluoromethoxy Phenyl Derivatives: : Compounds like N-(4-trifluoromethoxy)phenylacetamide.

Uniqueness

The uniqueness of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide lies in its combined structural features, particularly the fusion of a benzoxazole ring with a trifluoromethoxy-substituted phenyl group, which can confer unique physical and chemical properties. This makes it distinct from simpler benzoxazole or trifluoromethoxy phenyl derivatives and highlights its potential for a wide range of applications.

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4/c18-17(19,20)26-12-7-5-11(6-8-12)21-15(23)9-10-22-13-3-1-2-4-14(13)25-16(22)24/h1-8H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHOETWQDSZANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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